Antimicrobial Activity: N'-Heteroarylidene-1-adamantylcarbohydrazides containing a pyrrolidine ring exhibited potent broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria and the fungus Candida albicans []. These findings suggest that modifications of 1-[(3-methylphenyl)acetyl]pyrrolidine with heterocyclic moieties could potentially yield new antimicrobial agents.
Anticancer Activity: Pyrrolidine-based Palladium(II) complexes demonstrated promising anticancer activity in vitro []. These complexes exhibited strong binding affinity to DNA and BSA, induced ROS generation in cancer cells, and triggered apoptosis, suggesting their potential as anticancer drug candidates. This highlights the potential of incorporating 1-[(3-methylphenyl)acetyl]pyrrolidine as a ligand in the development of novel metal-based anticancer agents.
Dipeptidyl Peptidase IV Inhibition: 1-[[(3-Hydroxy-1-adamantyl) amino]acetyl]-2-cyano-(S)-pyrrolidine (NVP-LAF237), a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, effectively managed hyperglycemia in obese Zucker fa/fa rats []. DPP-IV inhibitors represent a valuable therapeutic approach for type 2 diabetes by preventing the degradation of glucagon-like peptide-1 (GLP-1), thereby enhancing insulin release. This example highlights the potential of modifying the pyrrolidine scaffold, similar to that of 1-[(3-methylphenyl)acetyl]pyrrolidine, for developing novel therapeutic agents for diabetes.
α4β1 Integrin Antagonism: Studies on the α4β1 integrin antagonist D01-4582, a pyrrolidine derivative, revealed significant strain differences in its pharmacokinetics in beagles and rats [, , ]. This variability was attributed to differences in plasma protein binding, specifically to albumin genetic polymorphisms, highlighting the importance of considering genetic factors when developing drugs containing similar structural features.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9